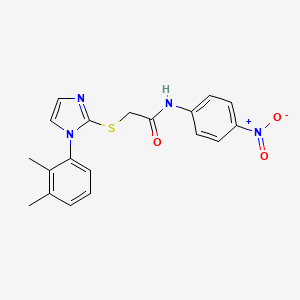
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is a small molecule that has been studied in the laboratory for its potential applications in scientific research. It is a member of the thiazole family, which is known to have a variety of biological activities. This molecule has been studied in particular for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been used in a variety of laboratory experiments, including those related to cell culture, animal models, and in vitro studies.
Applications De Recherche Scientifique
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to cell culture, animal models, and in vitro studies. In particular, this molecule has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Mécanisme D'action
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is believed to act through a variety of mechanisms. It is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory agent by blocking the release of pro-inflammatory cytokines. Additionally, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In particular, it has been studied for its potential to scavenge free radicals and prevent oxidative damage. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide in laboratory experiments has several advantages. It is relatively simple to synthesize, and it can be used in a variety of experiments, including those related to cell culture, animal models, and in vitro studies. Additionally, it has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
However, there are some limitations to the use of this molecule in laboratory experiments. For example, it is not known whether this molecule is safe for human consumption. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications.
Orientations Futures
For this molecule include further research into its mechanism of action, potential therapeutic applications, and safety for human consumption. Additionally, more research is needed to determine the most effective way to synthesize this molecule in a laboratory setting. Furthermore, further research is needed to determine the potential applications of this molecule in the treatment of various diseases and conditions. Finally, further research is needed to determine the potential side effects of this molecule and to ensure its safety for human consumption.
Méthodes De Synthèse
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide can be synthesized through a process known as the “Mannich reaction.” This reaction involves the condensation of an amine, a carbonyl compound, and an aldehyde or ketone. In this case, the amine is 2-amino-thiazole, the carbonyl compound is 2-methoxy-phenyl acetamide, and the aldehyde or ketone is formaldehyde. This reaction is carried out in an acidic environment, such as acetic acid, to form the desired product. The reaction is relatively simple and can be done in a laboratory setting.
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)15-11(16)6-8-7-18-12(13)14-8/h2-5,7H,6H2,1H3,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVAHUKCCFIESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)

![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)


![2-(cyclopentylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2781488.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2781490.png)
![5-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2781491.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2781497.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)